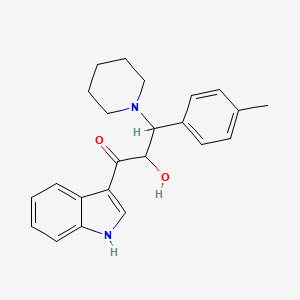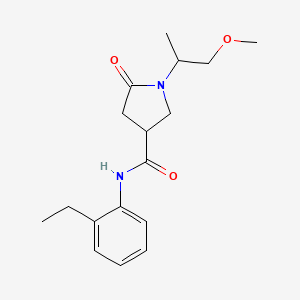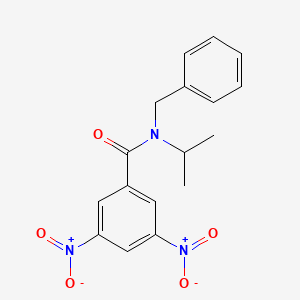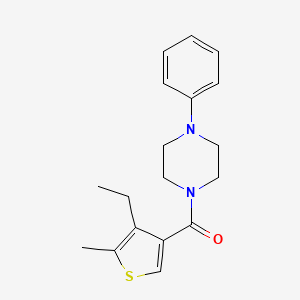![molecular formula C18H19N3O4S3 B4591755 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-THIAZOL-5-AMINE](/img/structure/B4591755.png)
2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-THIAZOL-5-AMINE
Descripción general
Descripción
2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-THIAZOL-5-AMINE is a useful research compound. Its molecular formula is C18H19N3O4S3 and its molecular weight is 437.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)-1,3-thiazol-5-amine is 437.05376962 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Compounds with structural similarities to 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)-1,3-thiazol-5-amine have been studied for their antimicrobial and antifungal properties. For example, derivatives of thiazoles and their fused derivatives have shown significant in vitro antimicrobial activity against bacterial and fungal isolates, suggesting potential for developing new antimicrobial agents (Wardkhan et al., 2008).
Drug Metabolism Studies
Another application is in drug metabolism studies, where similar compounds have been used as substrates to explore metabolic pathways in preclinical species. These studies can help in understanding the pharmacokinetics of new drugs and optimizing their structures for better efficacy and reduced toxicity (Zmijewski et al., 2006).
Anticancer Activity
Certain thiazolo[3,2-a]pyridines, closely related to the compound , have been prepared and showed promising anticancer activity across a range of cancer cell lines. This highlights the potential of these compounds in developing new anticancer therapies (Altuğ et al., 2011).
Environmental Stability and Degradation
Studies on the environmental stability and degradation pathways of similar sulfonylurea herbicides have provided insights into how these compounds behave under different abiotic factors such as pH, temperature, and exposure to sunlight. This research is crucial for assessing the environmental impact of new sulfonylurea compounds (Saha & Kulshrestha, 2002).
Sensing and Detection Technologies
Compounds with sulfonic acid substituents have been designed as solid-state fluorescent chromic molecules for sensing various types of organic bases and amines, demonstrating potential applications in developing new sensing devices for biologically important molecules (Nakane et al., 2018).
Propiedades
IUPAC Name |
2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)-1,3-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S3/c1-3-27(22,23)18-21-17(28(24,25)15-8-6-13(2)7-9-15)16(26-18)20-12-14-5-4-10-19-11-14/h4-11,20H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBKTRZBSBKKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B4591672.png)

![N-(3-fluorophenyl)-3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4591685.png)
![N-(2,3-dimethylphenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4591693.png)


![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-pyridin-2-ylbenzamide](/img/structure/B4591705.png)
![2,5-dichloro-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4591713.png)
![3,5-Bis[(4-tert-butylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B4591722.png)

![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4591749.png)
![4-[1-(3-METHYLPHENYL)-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]MORPHOLINE](/img/structure/B4591768.png)


